4-Bromo-2-(difluoromethoxy)benzaldehyde

Description

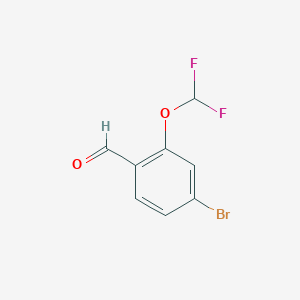

4-Bromo-2-(difluoromethoxy)benzaldehyde (Molecular Formula: C₈H₅BrF₂O₂; Molecular Weight: 251.03 g/mol) is a halogenated aromatic aldehyde characterized by a bromo substituent at the para position and a difluoromethoxy group at the ortho position relative to the aldehyde functional group. Key identifiers include:

- SMILES: C1=CC(=C(C=C1Br)OC(F)F)C=O

- InChIKey: ALNGBCQWYZWDCB-UHFFFAOYSA-N

- CAS: Not explicitly provided in evidence, but related compounds suggest analogs like 5-Bromo-2-(difluoromethoxy)benzaldehyde (CAS 329269-64-9) exist .

Properties

IUPAC Name |

4-bromo-2-(difluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c9-6-2-1-5(4-12)7(3-6)13-8(10)11/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNGBCQWYZWDCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1848208-18-3 | |

| Record name | 4-bromo-2-(difluoromethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method Overview

This method involves initial halogen exchange on a fluorinated aromatic precursor, followed by formylation to introduce the aldehyde group, and subsequent functionalization to incorporate the difluoromethoxy moiety.

Step-by-Step Procedure

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1. Halogen Exchange | Metal halogen exchange on 1,4-dibromo-2-fluorobenzene | Tributylmagnesium or isopropylmagnesium chloride in THF at 0°C | High selectivity, yields around 92% for intermediate (based on literature) |

| 2. Formylation | Reaction of the organomagnesium intermediate with DMF | Conducted at 0°C to 5°C | Produces 2-fluoro-4-bromobenzaldehyde with high efficiency |

| 3. Crystallization | Purification from heptane | Crystallization at low temperature | Yields approximately 74% for the aldehyde intermediate |

| 4. Nucleophilic Aromatic Substitution (SNAr) | Replacement of fluorine with difluoromethoxy group | Reaction with difluoromethylating agents or via nucleophilic substitution using appropriate reagents | Achieved using sodium methoxide or similar bases in polar aprotic solvents, with yields around 38-57% depending on conditions |

Research Findings

- The process benefits from mild temperature conditions (around 0°C), reducing thermal stress and side reactions.

- The use of heptane as a crystallization solvent enhances purity and recovery.

- The overall yield for the key aldehyde intermediate can reach approximately 74%, with subsequent substitution steps yielding the final compound in moderate yields.

Advantages

- High selectivity in halogen exchange.

- Avoids cryogenic conditions required by lithium-based methods.

- Compatible with large-scale synthesis due to milder temperature requirements.

Direct Synthesis via Nucleophilic Aromatic Substitution

Method Overview

This approach involves synthesizing the target compound directly from halogenated precursors through nucleophilic substitution reactions, followed by purification.

Procedure Highlights

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1. Halogenation | Starting from appropriately substituted aromatic compounds | Bromination of phenolic or anisole derivatives | Controlled to favor mono-bromination |

| 2. Nucleophilic Substitution | Introduction of difluoromethoxy group | Reaction with difluoromethylating agents in polar aprotic solvents | Moderate yields, often around 38-57% |

| 3. Purification | Crystallization or chromatography | Use of solvents like heptane, methyl tert-butyl ether | Ensures high purity for subsequent steps |

Research Findings

- This method is less favored for large-scale production due to lower yields and harsher reaction conditions.

- It is suitable for laboratory-scale synthesis where high selectivity is critical.

Data Summary and Comparative Table

| Method | Key Reagents | Temperature Range | Yield of Key Intermediate | Final Compound Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Metal halogen exchange + formylation | Tributylmagnesium, DMF, heptane | 0°C to 5°C | ~74% | Moderate | High selectivity, scalable, milder conditions | Requires careful handling of organometallics |

| Direct nucleophilic substitution | Brominated precursor, difluoromethylating agents | Variable | 38-57% | Moderate | Simpler, fewer steps | Lower yields, harsher conditions |

Research Findings and Notes

- Selectivity and Yield Optimization: The use of magnesium or isopropylmagnesium chloride at low temperatures (around 0°C) enhances the selectivity of halogen exchange, minimizing side reactions.

- Crystallization Techniques: Crystallization from heptane or methyl tert-butyl ether is effective in purifying intermediates, significantly improving overall yields.

- Reaction Conditions: Mild temperatures (0°C to 5°C) are preferred to prevent decomposition and side reactions, contrasting with more extreme cryogenic conditions required in lithium-based methods.

- Yield Data: The overall yield of the aldehyde intermediate can reach up to 74%, with subsequent functionalization steps yielding the final compound with moderate efficiency.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The electron-withdrawing difluoromethoxy group at the 2-position activates the benzene ring toward substitution by stabilizing the transition state through resonance and inductive effects.

Key Reactions:

-

Nucleophilic Displacement :

Reaction with amines, alkoxides, or thiols in polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C yields substituted derivatives. For example: -

Metal-Halogen Exchange :

Grignard reagents (e.g., i-PrMgCl) facilitate metalation at the bromine site, enabling formylation or coupling reactions. This method is critical in synthesizing functionalized benzaldehydes .

Table 1: Substitution Reaction Conditions and Products

Oxidation and Reduction

The aldehyde group participates in redox reactions, influenced by the electron-withdrawing substituents:

-

Oxidation :

Using KMnO or CrO in acidic media converts the aldehyde to 4-bromo-2-(difluoromethoxy)benzoic acid. The reaction proceeds via a radical mechanism, with the difluoromethoxy group stabilizing intermediate species . -

Reduction :

NaBH or LiAlH reduces the aldehyde to 4-bromo-2-(difluoromethoxy)benzyl alcohol. The reaction is highly selective due to the aldehyde’s electrophilicity .

Table 2: Redox Reaction Outcomes

| Reaction Type | Reagents/Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Oxidation | KMnO, HSO, 60°C | 4-Bromo-2-(difluoromethoxy)benzoic acid | >90% | |

| Reduction | NaBH, MeOH, 25°C | 4-Bromo-2-(difluoromethoxy)benzyl alcohol | 85% |

Condensation Reactions

The aldehyde group forms Schiff bases with primary amines. The difluoromethoxy group enhances electrophilicity, accelerating imine formation:

This reaction is utilized in synthesizing bioactive intermediates for pharmaceuticals .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura Coupling :

With aryl boronic acids and Pd(PPh), the bromine is replaced by aryl groups, enabling access to biaryl aldehydes. The difluoromethoxy group does not interfere with the catalytic cycle .

Example:

Steric and Electronic Effects

Scientific Research Applications

Organic Synthesis

4-Bromo-2-(difluoromethoxy)benzaldehyde serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex derivatives through reactions such as:

- Condensation Reactions : It is utilized in the synthesis of Schiff bases and other condensation products, which are critical in creating biologically active molecules.

- Functional Group Transformations : The bromine and difluoromethoxy groups facilitate various chemical transformations, enhancing the reactivity of the compound.

Medicinal Chemistry

This compound has shown potential in drug development due to its biological activity:

- Enzyme Inhibition : Research indicates that derivatives of this compound may act as enzyme inhibitors, blocking active sites on enzymes and altering their catalytic activity. This property is particularly relevant for designing new therapeutic agents targeting specific diseases .

- Antibacterial and Antifungal Activity : Studies have reported that compounds derived from this benzaldehyde exhibit significant antibacterial and antifungal properties, making them valuable in pharmaceutical applications.

Liquid Crystal Technology

This compound is also explored as a liquid crystal intermediate:

- Liquid Crystal Displays (LCDs) : The compound's structure contributes to the development of high-performance liquid crystal materials used in LCD technology. Its fluorinated nature enhances the solubility and stability of liquid crystal formulations, which is crucial for display applications .

Case Studies

Mechanism of Action

The mechanism of action of 4-Bromo-2-(difluoromethoxy)benzaldehyde depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic attack. The bromine atom and difluoromethoxy group influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethoxy group (OCF₃) in 4-Bromo-2-(trifluoromethoxy)benzaldehyde enhances electrophilicity at the aldehyde compared to the difluoromethoxy (OCHF₂) analog, favoring cross-coupling reactions .

- Synthetic Yields : Pd-catalyzed reactions with trifluoromethoxy derivatives achieve higher yields (84–92%) compared to glycinamide-mediated syntheses of methoxybenzyl analogs (67%) .

2.2. Physicochemical Properties

- Solubility and Log S : The difluoromethoxy group enhances lipid solubility compared to methoxy or hydroxy analogs, as seen in related compounds like 4-(Difluoromethoxy)-3-methoxybenzaldehyde (Log S = -2.1) .

- Thermal Stability: Trifluoromethoxy derivatives (e.g., 4-Bromo-2-(trifluoromethoxy)benzaldehyde) exhibit lower melting points (94–96°C) compared to non-fluorinated analogs, likely due to reduced crystallinity .

2.3. Reactivity in Organic Transformations

- Cross-Coupling Reactions : The target compound’s bromine atom facilitates Suzuki-Miyaura and direct arylation reactions. For example, 4-Bromo-2-(trifluoromethoxy)benzaldehyde reacts with benzothiophene to yield biaryl aldehydes (84% yield) .

- Aldehyde-Specific Reactions : The electron-deficient aldehyde group in difluoromethoxy derivatives is less reactive toward nucleophilic additions compared to methoxy-substituted aldehydes, as seen in chalcone syntheses .

Biological Activity

4-Bromo-2-(difluoromethoxy)benzaldehyde is a compound of increasing interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its structural characteristics, biological implications, and relevant case studies.

Structural Characteristics

- Molecular Formula : CHBrFO

- SMILES : C1=CC(=C(C=C1Br)OC(F)F)C=O

- InChI : InChI=1S/C8H5BrF2O2/c9-6-2-1-5(4-12)7(3-6)13-8(10)11/h1-4,8H

The compound features a bromine atom and a difluoromethoxy group, which are significant for its reactivity and biological interactions.

Antitumor Properties

Research has indicated that this compound may act as an inhibitor of the PD-1/PD-L1 interaction, a crucial pathway in cancer immunotherapy. The blockade of this pathway has been shown to enhance T cell activation and improve immune responses against tumors. In preclinical models, compounds that inhibit PD-L1 have demonstrated promising results in restoring immune function and controlling tumor growth .

Modulation of Prostaglandin Receptors

The compound has also been studied for its effects on prostaglandin receptors, specifically EP2 and EP4. These receptors are involved in various physiological processes, including inflammation and immune response modulation. The ability to modulate these receptors suggests potential therapeutic applications in inflammatory diseases and cancer treatment .

Study on PD-L1 Inhibition

In a study focusing on the effects of PD-L1 inhibitors, this compound was included in a series of compounds tested for their ability to enhance T cell responses in tumor-bearing mice. Results showed that treatment with this compound led to significant tumor regression compared to controls, highlighting its potential as an immunotherapeutic agent .

Prostaglandin Receptor Modulation

A separate investigation assessed the impact of various difluoromethoxy-substituted benzaldehydes on prostaglandin receptor activity. The study found that this compound effectively modulated EP2 and EP4 receptor activity, leading to alterations in cytokine production and immune cell function. This suggests its role in therapeutic strategies targeting inflammatory pathways .

Data Table: Biological Activity Overview

Q & A

Basic: What synthetic methodologies are effective for preparing 4-Bromo-2-(difluoromethoxy)benzaldehyde and its derivatives?

Answer:

The synthesis of this compound typically involves halogenation and formylation steps. For example:

- Formylation via Lithium Bromide Exchange : A related benzaldehyde derivative (3-(3-fluorobenzyl)-4-(3-fluorobenzyloxy)benzaldehyde) was synthesized through lithium bromide exchange followed by formylation, yielding ~67% under optimized conditions .

- Chalcone Cyclization : Similar brominated benzaldehydes react with hydroxyacetophenones to form chalcones, which are cyclized using DMSO/I₂ or DMSO/CuCl₂ to yield chromenones or chlorochromones, respectively .

- Safety Note : Brominated intermediates require careful handling due to lachrymatory and toxic properties. Always use fume hoods and personal protective equipment (PPE) .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substitution patterns. For instance, 4-Bromo-2-(4-methoxybenzyl)benzaldehyde shows distinct aldehyde proton signals at δ 10.20 (s) and aromatic splitting patterns .

- X-ray Crystallography : Programs like SHELXL and ORTEP-3 are widely used for refining crystal structures. SHELXL’s robust algorithms handle high-resolution data and twinning, while ORTEP-3 provides graphical representations of thermal ellipsoids .

Basic: What safety protocols are recommended for handling brominated aldehydes in the lab?

Answer:

- First Aid : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation are critical .

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated intermediates.

- Waste Disposal : Neutralize reactive bromine residues before disposal (e.g., using sodium thiosulfate).

Advanced: How can density functional theory (DFT) predict the reactivity and electronic properties of this compound?

Answer:

- Functional Selection : Hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) balance accuracy for thermochemistry and electronic properties. Becke’s 1993 work demonstrated 2.4 kcal/mol deviation in atomization energies using exact-exchange terms .

- Applications :

Advanced: How should researchers resolve contradictions in spectroscopic or crystallographic data?

Answer:

- Data Validation :

- Case Study : Discrepancies in NOE correlations may arise from dynamic effects; variable-temperature NMR or molecular dynamics simulations can clarify .

Advanced: What challenges arise in optimizing reaction yields for derivatives, and how can they be addressed?

Answer:

- Byproduct Formation : Bromine’s electrophilicity can lead to over-substitution. Use stoichiometric control (e.g., 1:1 molar ratios) and low temperatures (0–5°C) to suppress side reactions .

- Catalyst Selection : For reductive amination (e.g., converting aldehydes to amines), Et₃SiH/BF₃·Et₂O outperforms NaBH₄ in selectivity, as shown in safinamide intermediate synthesis (9.82% yield) .

Advanced: How does computational chemistry enhance understanding of this compound’s interactions in biological systems?

Answer:

- Docking Studies : Molecular docking (AutoDock Vina, Schrödinger) predicts binding affinities to enzymes like cytochrome P450.

- QM/MM Simulations : Hybrid quantum mechanics/molecular mechanics models elucidate reaction mechanisms (e.g., bromine’s role in covalent inhibition) .

Advanced: What strategies improve reproducibility in multi-step syntheses involving this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.